5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride
Overview
Description
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a morpholinomethyl group, and a phenylboronic acid moiety, making it a versatile reagent in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. The Suzuki–Miyaura cross-coupling reaction, for instance, benefits from mild and functional group tolerant reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods utilize similar reaction conditions but are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a morpholinomethyl group.
Phenylboronic acid: Lacks the fluorine and morpholinomethyl groups, making it less specific in certain applications.
Uniqueness
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is unique due to its combination of a fluorine atom, a morpholinomethyl group, and a boronic acid moiety. This combination provides enhanced reactivity and specificity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHTRQBVOIROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.